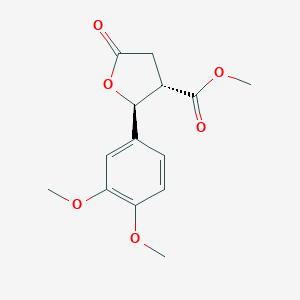
N-(2-Morpholin-4-yl-ethyl)-isonicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Morpholin-4-yl-ethyl)-isonicotinamide, also known as MNI-137, is a chemical compound that has gained attention in recent years for its potential applications in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for studying various biological processes. In
Mechanism of Action
The mechanism of action of N-(2-Morpholin-4-yl-ethyl)-isonicotinamide involves its selective inhibition of the inositol 1,4,5-trisphosphate receptor. This receptor is responsible for the release of calcium ions from intracellular stores, which is an important signaling mechanism in many biological processes. N-(2-Morpholin-4-yl-ethyl)-isonicotinamide binds to a specific site on the receptor, preventing its activation and subsequent release of calcium ions.
Biochemical and Physiological Effects:
N-(2-Morpholin-4-yl-ethyl)-isonicotinamide has been shown to have a variety of biochemical and physiological effects. In addition to its selective inhibition of the inositol 1,4,5-trisphosphate receptor, N-(2-Morpholin-4-yl-ethyl)-isonicotinamide has also been shown to inhibit the activity of other calcium channels and transporters. This inhibition can lead to altered calcium signaling and subsequent changes in cellular processes such as cell proliferation, apoptosis, and gene expression.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(2-Morpholin-4-yl-ethyl)-isonicotinamide in lab experiments is its selectivity for the inositol 1,4,5-trisphosphate receptor. This selectivity allows for the specific inhibition of calcium signaling through this pathway, without affecting other calcium channels and transporters. However, one limitation of using N-(2-Morpholin-4-yl-ethyl)-isonicotinamide is its relatively low potency compared to other inhibitors of the inositol 1,4,5-trisphosphate receptor. This can limit its effectiveness in certain experiments and may require higher concentrations to achieve the desired effects.
Future Directions
There are several future directions for research involving N-(2-Morpholin-4-yl-ethyl)-isonicotinamide. One area of interest is the development of more potent inhibitors of the inositol 1,4,5-trisphosphate receptor, which could lead to more effective studies of calcium signaling in biological processes. Additionally, there is potential for the use of N-(2-Morpholin-4-yl-ethyl)-isonicotinamide in the treatment of diseases such as cancer, where altered calcium signaling is often observed. Further research is needed to fully understand the potential applications of N-(2-Morpholin-4-yl-ethyl)-isonicotinamide in these areas.
Synthesis Methods
The synthesis of N-(2-Morpholin-4-yl-ethyl)-isonicotinamide involves the reaction of isonicotinamide with 2-chloro-N-(2-hydroxyethyl)morpholine. This reaction is typically carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide. The resulting product is a white crystalline solid that is purified through recrystallization.
Scientific Research Applications
N-(2-Morpholin-4-yl-ethyl)-isonicotinamide has been shown to have a variety of applications in scientific research. One of the most promising applications is its use as a tool for studying the role of calcium signaling in biological processes. N-(2-Morpholin-4-yl-ethyl)-isonicotinamide has been shown to selectively inhibit the activity of the inositol 1,4,5-trisphosphate receptor, which is involved in the release of calcium ions from intracellular stores. This inhibition can be used to study the effects of altered calcium signaling on various cellular processes, such as cell proliferation and apoptosis.
properties
Molecular Formula |
C12H17N3O2 |
|---|---|
Molecular Weight |
235.28 g/mol |
IUPAC Name |
N-(2-morpholin-4-ylethyl)pyridine-4-carboxamide |
InChI |
InChI=1S/C12H17N3O2/c16-12(11-1-3-13-4-2-11)14-5-6-15-7-9-17-10-8-15/h1-4H,5-10H2,(H,14,16) |
InChI Key |
MQQMRCAJIRAVRN-UHFFFAOYSA-N |
SMILES |
C1COCCN1CCNC(=O)C2=CC=NC=C2 |
Canonical SMILES |
C1COCCN1CCNC(=O)C2=CC=NC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-[(11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl)oxy]-3,4-dihydroxy-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxane-2-carboxylic acid](/img/structure/B220872.png)





![3-Bromotricyclo[3.3.1.1~3,7~]decan-1-amine](/img/structure/B220908.png)



![[(1S,2R,3R,4R)-5-cyano-1,2,3,7-tetrahydroxy-3-methyl-6,11-dioxo-2,4-dihydro-1H-benzo[h]carbazol-4-yl] acetate](/img/structure/B220931.png)
![N-[3-(dimethylamino)propyl]adamantane-1-carboxamide](/img/structure/B220940.png)

